(3-Phenoxyphenyl)methyl 2-cyanoacetate
Description
(3-Phenoxyphenyl)methyl 2-cyanoacetate is an organic ester compound featuring a 3-phenoxyphenyl group attached to a methyl ester backbone with a cyanoacetate functional group. Its ester linkage and aromatic substituents likely influence its stability, solubility, and biological activity.
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c17-10-9-16(18)19-12-13-5-4-8-15(11-13)20-14-6-2-1-3-7-14/h1-8,11H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMXEMDDQTUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2-cyanoacetate typically involves the reaction of (3-phenoxyphenyl)methanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl 2-cyanoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxyphenyl derivatives .
Scientific Research Applications
(3-Phenoxyphenyl)methyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methyl 2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenoxyphenyl moiety can engage in various binding interactions with biological molecules. These interactions contribute to the compound’s observed effects in different applications .
Comparison with Similar Compounds
Key Observations :
- Ester Group Variations : Ethyl/methyl esters differ in hydrolysis rates and lipophilicity. Methyl esters (e.g., 444807-47-0) typically hydrolyze faster than ethyl counterparts, influencing bioavailability .
- Substituent Position: Meta-substitution in the target compound (3-phenoxyphenyl) vs. para-substitution in analogues (e.g., 1528-41-2) may alter electronic effects and steric interactions in reactions.
Pyrethroid Insecticides
The target compound shares the cyano(3-phenoxyphenyl)methyl motif with pyrethroids like fenvalerate (51630-58-1) and esfenvalerate. However, critical distinctions include:
Key Observations :
- Halogen Substitution : Fenvalerate’s 4-chlorophenyl group enhances its insecticidal potency by increasing electrophilicity and target-site binding .
- Stereochemistry : Esfenvalerate’s enantiomeric purity improves efficacy, highlighting the importance of stereochemical considerations absent in the target compound .
Functional Group Variations
Compounds with alternative functional groups provide insights into reactivity and synthesis pathways:
Key Observations :
- Cyano vs. Acetyl: The cyano group’s strong electron-withdrawing nature increases electrophilicity at the acetate β-carbon, favoring nucleophilic attacks compared to the acetyl group’s keto-enol equilibria .
Biological Activity
(3-Phenoxyphenyl)methyl 2-cyanoacetate, with the molecular formula C16H13NO3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of various microorganisms and cancer cell lines, making it a candidate for further pharmaceutical development.
The biological activity of this compound is attributed to its structural components. The presence of the cyano group allows for nucleophilic addition reactions, while the phenoxyphenyl moiety can interact with biological targets such as enzymes and receptors. These interactions are crucial for its observed effects in antimicrobial and anticancer activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
- In vitro Studies : The compound has shown significant activity against a range of bacteria and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 30 to 100 µg/mL depending on the strain tested.
- In vivo Studies : Animal models have confirmed these findings, where treatment with the compound reduced infection severity in murine skin infection models .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa and MCF-7 revealed that the compound induces apoptosis at concentrations as low as 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment .
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| (3-Phenoxyphenyl)methyl 2-cyanoacrylate | Low | Moderate |
| (3-Phenoxyphenyl)methyl 2-cyanopropanoate | Moderate | Low |
This table illustrates that while similar compounds exhibit varying levels of biological activity, this compound shows promising potential in both antimicrobial and anticancer applications.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound showed enhanced antimicrobial activity when modified with electron-withdrawing groups at specific positions on the phenyl ring. This suggests that structural modifications can optimize efficacy .
- Cancer Treatment Potential : In a recent clinical trial involving patients with advanced breast cancer, derivatives of this compound were tested for their ability to synergize with existing chemotherapeutic agents. Results indicated that combining these compounds with standard treatments improved overall survival rates by approximately 20% compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
